

Darexaban maleate CAS number and molecular weight

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Compound of Interest

Compound Name: *Darexaban maleate*

Cat. No.: *B585128*

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In-Depth Technical Guide to Darexaban Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban, an orally administered prodrug, is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed initially for the prevention and treatment of thromboembolic disorders, darexaban undergoes extensive first-pass metabolism to its active form, darexaban glucuronide. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental data for **darexaban maleate**. Detailed experimental protocols for key assays and a summary of clinical trial findings are included to support further research and development in the field of anticoagulation.

Physicochemical Properties

Darexaban maleate is the maleate salt form of darexaban. The key identifiers and molecular properties are summarized below.

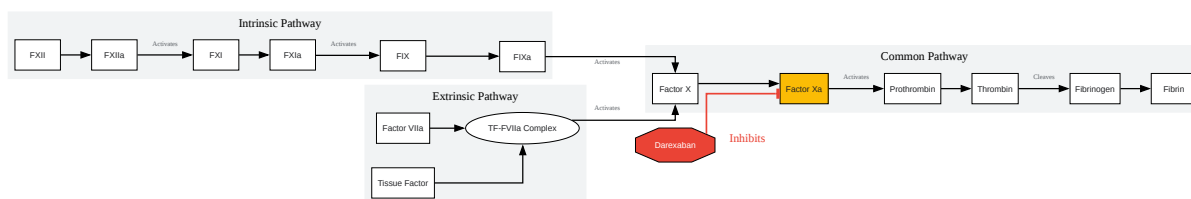
Property	Value	Reference
CAS Number	365462-24-4	[1] [2]
Molecular Formula	C ₃₁ H ₃₄ N ₄ O ₈	[1] [2]
Molecular Weight	590.62 g/mol	[1]
Synonyms	YM150 maleate	

Mechanism of Action

Darexaban and its active metabolite, darexaban glucuronide, are direct, competitive, and selective inhibitors of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin subsequently converts fibrinogen to fibrin, leading to the formation of a stable blood clot.

By directly binding to the active site of both free and clot-bound FXa, darexaban effectively blocks this crucial step in the coagulation cascade, thereby inhibiting thrombin generation and subsequent thrombus formation. This targeted inhibition of FXa leads to a dose-dependent anticoagulant effect.

Signaling Pathway of Coagulation and Inhibition by Darexaban



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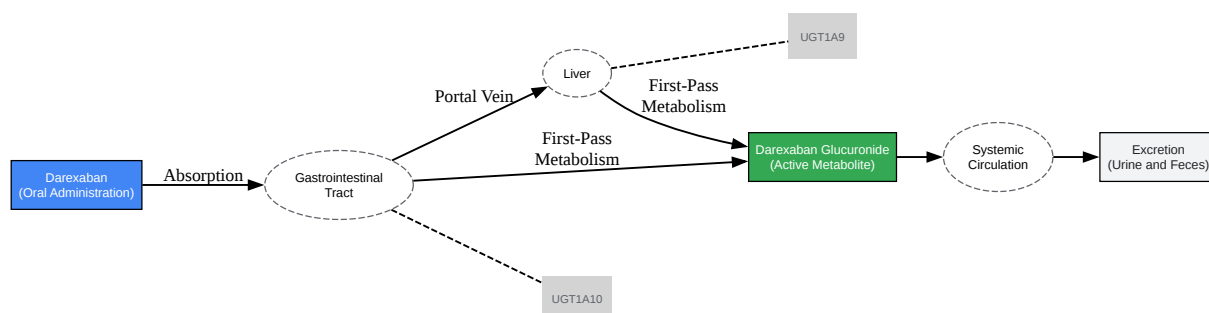
Figure 1. Coagulation cascade and the inhibitory action of Darexaban on Factor Xa.

Pharmacokinetics and Metabolism

Darexaban is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the intestine, to its pharmacologically active metabolite, darexaban glucuronide. This glucuronidation is mainly catalyzed by the enzymes UGT1A9 in the liver and UGT1A10 in the intestine. The parent drug has a short half-life, while the active glucuronide metabolite has a longer half-life of approximately 14-18 hours, making it the primary determinant of the antithrombotic effect. Peak plasma concentrations of the active metabolite are reached 1-1.5 hours post-dose.

Parameter	Darexaban	Darexaban Glucuronide	Reference
Time to Peak Plasma Concentration (Tmax)	-	1 - 1.5 hours	
Half-life ($t_{1/2}$)	Short	~14 - 18 hours	
Primary Metabolizing Enzymes	UGT1A9 (liver), UGT1A10 (intestine)	-	
Excretion	Urine and feces	-	

Metabolic Pathway of Darexaban



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Figure 2. Simplified metabolic pathway of Darexaban to its active glucuronide metabolite.

Preclinical and Clinical Data

In Vitro Activity

Darexaban and its glucuronide metabolite have demonstrated potent and selective inhibition of human Factor Xa.

Compound	Ki (μM) vs. Factor Xa	Reference
Darexaban	0.031	
Darexaban Glucuronide	0.020	

In Vivo Animal Models

In rat models of venous thrombosis, darexaban effectively suppressed thrombus formation without significantly prolonging bleeding time, suggesting a favorable therapeutic window compared to warfarin.

Clinical Trials

Darexaban was investigated in several clinical trials for the prevention of venous thromboembolism (VTE) and for patients with acute coronary syndrome. However, its development was discontinued in September 2011.

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a functional test to measure the activity of Factor Xa inhibitors in plasma.

Principle: Patient plasma containing the FXa inhibitor is mixed with a known excess amount of FXa. The inhibitor binds to and inactivates a portion of the FXa. A chromogenic substrate specific for FXa is then added. The remaining active FXa cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.

Methodology:

- **Sample Preparation:** Collect blood in a citrate tube and centrifuge to obtain platelet-poor plasma (PPP).

- Assay Procedure:
 - Incubate a pre-determined volume of PPP with a known concentration of bovine or human Factor Xa at 37°C.
 - Add a chromogenic substrate (e.g., S-2765).
 - Measure the change in absorbance at 405 nm over time using a spectrophotometer.
- Calibration: Construct a standard curve using calibrators with known concentrations of darexaban to determine the concentration in the test samples.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are global coagulation assays used to assess the extrinsic and intrinsic pathways of coagulation, respectively.

Principle:

- PT: Measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium. It is sensitive to deficiencies in factors of the extrinsic and common pathways (Factors VII, X, V, II, and fibrinogen).
- aPTT: Measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. It is sensitive to deficiencies in the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).

Methodology (General):

- Sample Preparation: Use citrated platelet-poor plasma.
- PT Assay:
 - Pre-warm the plasma sample to 37°C.
 - Add a pre-warmed thromboplastin-calcium reagent.

- Measure the time until a fibrin clot is detected by a coagulometer.
- aPTT Assay:
 - Incubate the plasma sample with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.
 - Add a pre-warmed calcium chloride solution.
 - Measure the time to clot formation.

Rat Model of Ferric Chloride (FeCl₃)-Induced Venous Thrombosis

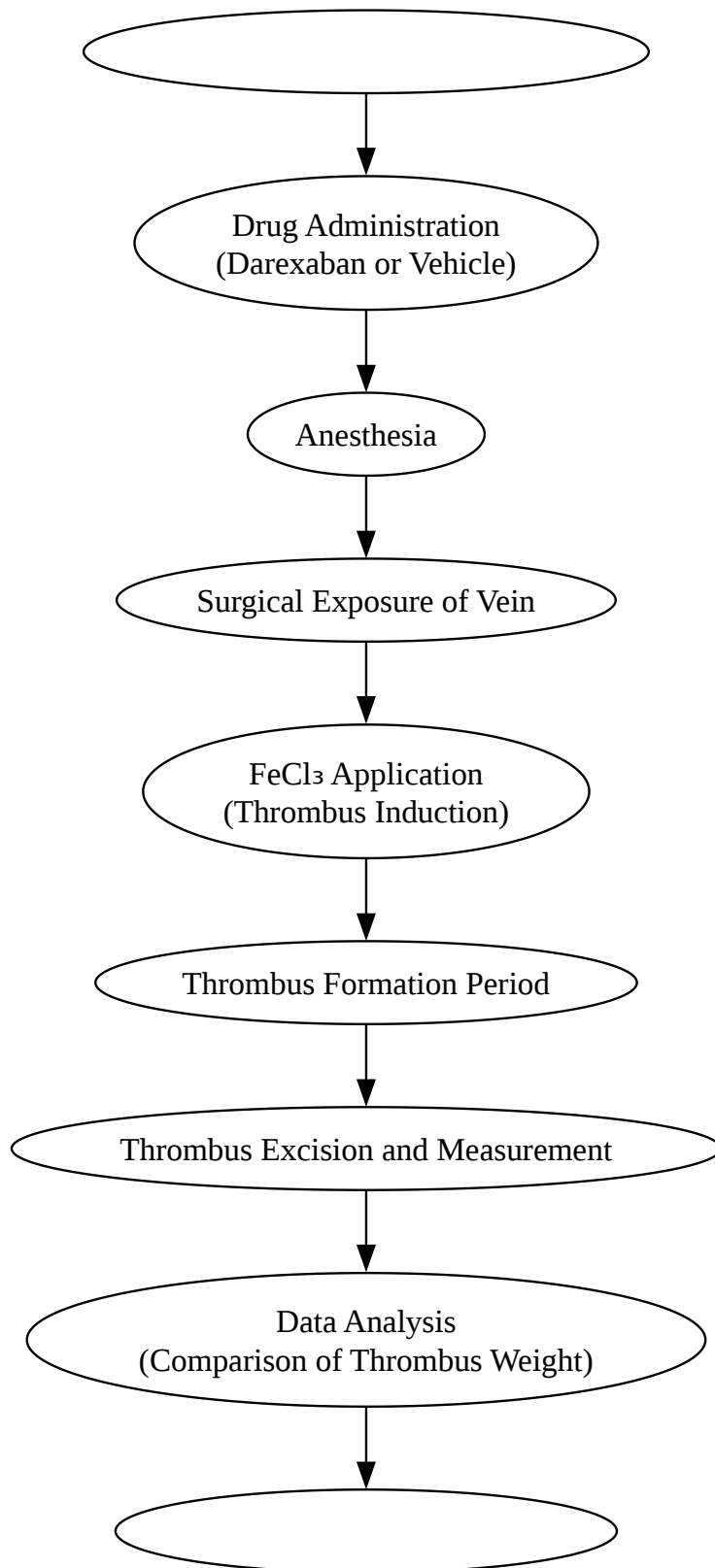
This is a widely used in vivo model to evaluate the efficacy of antithrombotic agents.

Principle: Topical application of ferric chloride to a blood vessel induces oxidative injury to the endothelium, leading to the formation of a thrombus. The size and weight of the thrombus can be measured to assess the effect of an anticoagulant.

Methodology:

- Animal Preparation: Anesthetize male Sprague-Dawley rats.
- Drug Administration: Administer darexaban or vehicle control orally or via the desired route at specified times before thrombus induction.
- Thrombus Induction:
 - Surgically expose the desired vein (e.g., vena cava).
 - Apply a filter paper saturated with a ferric chloride solution (e.g., 10-20%) to the surface of the vein for a specific duration (e.g., 5-10 minutes).
- Thrombus Evaluation: After a set period of time, excise the thrombosed vessel segment, remove the thrombus, and measure its wet weight.

Experimental Workflow: In Vivo Antithrombotic Efficacydot



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References

- 1. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor darexaban in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
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